2-(1H-benzimidazol-2-yl)-3-(5-iodo-2-furyl)acrylonitrile
Overview
Description
2-(1H-benzimidazol-2-yl)-3-(5-iodo-2-furyl)acrylonitrile is a chemical compound that has gained attention in the scientific community due to its potential use in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-(5-iodo-2-furyl)acrylonitrile is not fully understood. However, it has been reported to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication and cell division. It has also been reported to induce apoptosis, which is a programmed cell death mechanism that plays a crucial role in the regulation of cell growth and development.
Biochemical and Physiological Effects:
Studies have reported that this compound has various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, induce cell cycle arrest, and promote apoptosis. Additionally, this compound has been reported to have antimicrobial, anti-inflammatory, and antioxidant activity, which makes it a potential candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(1H-benzimidazol-2-yl)-3-(5-iodo-2-furyl)acrylonitrile in lab experiments is its potential use as a chemotherapeutic agent. It has also shown promising results in the treatment of various inflammatory and infectious diseases. However, one of the limitations of using this compound is its potential toxicity, which needs to be further studied.
Future Directions
There are several future directions for the research on 2-(1H-benzimidazol-2-yl)-3-(5-iodo-2-furyl)acrylonitrile. One of the directions is to study its potential use in combination therapy with other chemotherapeutic agents. Another direction is to study its potential use in the treatment of other diseases such as neurological disorders. Additionally, further studies are needed to understand its mechanism of action and potential toxicity.
In conclusion, this compound is a chemical compound that has shown promising results in various scientific fields. Its potential use as a chemotherapeutic agent, antimicrobial agent, and anti-inflammatory agent makes it a potential candidate for the treatment of various diseases. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
Scientific Research Applications
The compound 2-(1H-benzimidazol-2-yl)-3-(5-iodo-2-furyl)acrylonitrile has been studied for its potential use in various scientific fields. It has been reported to have anticancer activity and has been studied as a potential chemotherapeutic agent. It has also been studied for its antimicrobial properties and has shown promising results against various bacterial and fungal strains. Additionally, this compound has been reported to have anti-inflammatory and antioxidant activity and has been studied for its potential use in the treatment of inflammatory diseases.
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(5-iodofuran-2-yl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8IN3O/c15-13-6-5-10(19-13)7-9(8-16)14-17-11-3-1-2-4-12(11)18-14/h1-7H,(H,17,18)/b9-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMGZGNLVFBJSY-CLFYSBASSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(O3)I)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C\C3=CC=C(O3)I)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8IN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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